[(3R,3'R,4R,6'S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate
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Overview
Description
[(3R,3'R,4R,6'S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate is a natural product found in Penicillium thymicola with data available.
Scientific Research Applications
Synthesis and Transformation Studies
New Synthesis Methods and Building Blocks for Polyketides : An efficient procedure has been developed for transforming certain compounds into building blocks for the synthesis of arenamides with pronounced antitumor activity (Shklyaruck, 2015).
Heterocyclic Compounds Synthesis : This compound is utilized in reactions with alcohols and ketoximes, forming heterocyclic compounds like dihydrofurans and tetrahydro-4h-chromenes (Kayukova et al., 1998).
Exploration in Spirocyclic Compounds : This compound's derivatives have been studied for their potential in synthesizing new spirocyclic compounds, with a focus on understanding their crystal structures (Brimble et al., 1997).
Biological and Chemical Applications
Antitumor Activity and Natural Compounds Synthesis : Research into the synthesis of natural compounds possessing antitumor activity, with the transformation of this compound into acids which are building blocks for these natural compounds (Shklyaruck, 2015).
Cytotoxicity Assessment in Cancer Research : This compound's derivatives have been used to assess their cytotoxicity toward various cancer cell lines, contributing to cancer research and potential treatments (Meilert et al., 2004).
Synthesis of Aromatase Inhibitors : The compound is part of the synthesis process for a dihydroisocoumarin, an aromatase inhibitor, starting from m-anisic acid (Babu et al., 2012).
Isocoumarin Derivatives from Fungi : Isolation and characterization of new isocoumarin derivatives from mangrove endophytic fungus, indicating potential biological activities (Qiu et al., 2020).
Properties
Molecular Formula |
C21H24O10 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(3R,3'R,4R,6'S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate |
InChI |
InChI=1S/C21H24O10/c1-10-6-7-17(28-11(2)22)21(30-10)19(29-12(3)23)14-8-16(25)20(5,31-13(4)24)18(26)15(14)9-27-21/h8-10,17,19H,6-7H2,1-5H3/t10-,17+,19+,20?,21-/m0/s1 |
InChI Key |
FHJLYQODAHDGIV-ARYHGYETSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@]2(O1)[C@@H](C3=CC(=O)C(C(=O)C3=CO2)(C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CCC(C2(O1)C(C3=CC(=O)C(C(=O)C3=CO2)(C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
daldinin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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